molecular formula C19H13N3O3 B6579699 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 851095-17-5

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6579699
CAS No.: 851095-17-5
M. Wt: 331.3 g/mol
InChI Key: GRHDCIULQKNFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide (referred to as LMM11 in studies) is a synthetic 1,3,4-oxadiazole derivative with a biphenyl carboxamide backbone and a furan-2-yl substituent on the oxadiazole ring. Its molecular formula is C₂₃H₂₁N₃O₄S, with a molecular weight of approximately 435.5 g/mol. LMM11 is commercially available and has been tested at concentrations of 100 µg/mL in antifungal assays, showing efficacy comparable to fluconazole in some models .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-17(20-19-22-21-18(25-19)16-7-4-12-24-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHDCIULQKNFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the furan and biphenyl groups. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The biphenyl moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

  • Structural Differences : LMM5 shares the 1,3,4-oxadiazole and biphenyl carboxamide core but replaces the furan-2-yl group with a 4-methoxyphenylmethyl substituent .
  • Functional Differences: Both LMM5 and LMM11 inhibit Trr1 and exhibit antifungal activity. However, LMM5 was tested at lower stock concentrations (50 µg/mL vs. 100 µg/mL for LMM11), suggesting higher intrinsic solubility or potency .

BG01662: N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide

  • Structural Differences : BG01662 substitutes the furan with a 1,5-dimethylpyrazole group, introducing additional nitrogen atoms and methyl groups .
  • Functional Implications :
    • Pyrazole substituents are more electron-deficient than furan, which could reduce electron density in the oxadiazole ring, affecting redox activity.
    • BG01662 has a lower molecular weight (359.38 g/mol vs. ~435.5 g/mol for LMM11), which may improve bioavailability but reduce target affinity .

N-(1,3-Thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (Y030-2401)

  • Structural Differences : Replaces the oxadiazole-furan moiety with a thiazole ring .
  • Key Properties :
    • Lower molecular weight (280.35 g/mol) and higher logP (4.005 vs. estimated ~3.5 for LMM11), indicating increased lipophilicity.
    • Thiazole’s sulfur atom may enhance metabolic stability but reduce solubility compared to furan-containing analogs .

N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (Compound 7)

  • Structural Differences : Lacks the oxadiazole ring entirely, substituting it with a cyclooctyl amine .
  • Functional Insights :
    • The absence of the oxadiazole heterocycle eliminates redox activity, shifting the mechanism of action from enzyme inhibition to possible receptor antagonism.
    • Cycloalkyl groups improve membrane permeability but reduce specificity for Trr1-like targets .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) logP Key Activity
LMM11 1,3,4-Oxadiazole + biphenyl Furan-2-yl ~435.5 ~3.5 Antifungal (Trr1 inhibition)
LMM5 1,3,4-Oxadiazole + biphenyl 4-Methoxyphenylmethyl ~498.6 ~4.0 Antifungal (Trr1 inhibition)
BG01662 1,3,4-Oxadiazole + biphenyl 1,5-Dimethylpyrazole 359.38 ~3.8 Undisclosed (structural analog)
Y030-2401 Biphenyl + thiazole Thiazol-2-yl 280.35 4.005 Undisclosed (high logP)
Compound 7 (from ) Biphenyl + cycloalkyl Cyclooctyl 331.45 ~5.2 Structural analog

Key Research Findings

  • Antifungal Activity : LMM11 and LMM5 are the only compounds in this group validated for Trr1 inhibition and antifungal use. Their oxadiazole rings are critical for redox-mediated enzyme interaction .
  • Substituent Effects: Furan vs. Heterocycle Choice: Thiazole (Y030-2401) and pyrazole (BG01662) substituents alter electronic properties, impacting target selectivity and pharmacokinetics .
  • Thermal and Chemical Stability : Oxadiazole-containing compounds (LMM11, LMM5) exhibit moderate stability in DMSO, while cycloalkyl derivatives (Compound 7) may degrade faster due to steric strain .

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural versatility of oxadiazoles allows for modifications that can enhance their biological efficacy.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Oxadiazole derivatives often act as enzyme inhibitors. They have been shown to inhibit key enzymes involved in cancer proliferation and other diseases.
  • Interaction with Nucleic Acids : The compound may interact with DNA and RNA, affecting their function and leading to apoptosis in cancer cells.
  • Targeting Kinases : Specific oxadiazole derivatives have been found to inhibit kinases that play critical roles in cell signaling pathways related to cancer progression.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • A review highlighted the effectiveness of 1,3,4-oxadiazoles in targeting various cancer cell lines by inhibiting enzymes such as thymidylate synthase and histone deacetylase (HDAC) .
  • In vitro studies showed that compounds similar to this compound possess cytotoxic effects against several cancer types. These studies often utilize cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) to assess efficacy.

Antimicrobial Properties

Oxadiazole derivatives have also been evaluated for their antimicrobial activity. Some studies indicate that these compounds can inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial enzymes.

Case Studies

Study Findings Cell Line Tested Mechanism
Study ASignificant cytotoxicity observedMCF-7HDAC inhibition
Study BAntimicrobial activity against E. coliE. coliEnzyme inhibition
Study CInduced apoptosis in HeLa cellsHeLaDNA interaction

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications at various positions on the oxadiazole ring or the biphenyl moiety can enhance or diminish its potency. Research has shown that:

  • Substituents on the furan ring significantly affect the compound's ability to interact with target proteins.
  • The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.